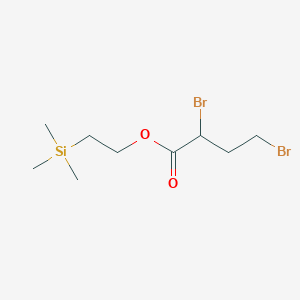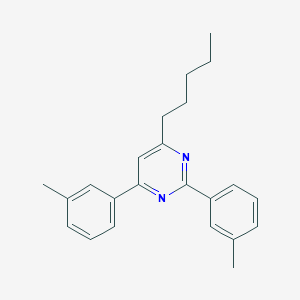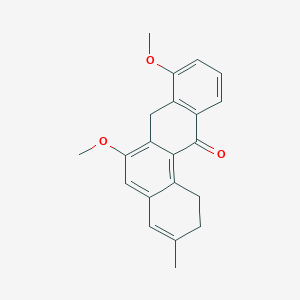![molecular formula C24H19As B14393928 ([1,1'-Biphenyl]-2-yl)(diphenyl)arsane CAS No. 88659-28-3](/img/structure/B14393928.png)
([1,1'-Biphenyl]-2-yl)(diphenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-2-yl)(diphenyl)arsane: is an organoarsenic compound that features a biphenyl group and two phenyl groups attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane typically involves the reaction of biphenyl derivatives with arsenic trichloride (AsCl3) in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Step 1: Preparation of biphenyl lithium by reacting biphenyl with n-butyllithium.
Step 2: Reaction of biphenyl lithium with arsenic trichloride to form ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane.
Industrial Production Methods: Industrial production methods for ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Arsenic oxides and biphenyl derivatives.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, the compound is investigated for its potential as an anti-cancer agent due to its ability to interact with cellular proteins and DNA.
Medicine: The compound’s unique structure allows it to be explored as a potential therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: In the industrial sector, ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is used in the production of specialty chemicals and materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane exerts its effects involves its interaction with molecular targets such as proteins and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. Additionally, it can intercalate into DNA, causing structural changes that affect gene expression and cell division.
Comparación Con Compuestos Similares
Triphenylarsane: Similar structure but with three phenyl groups attached to arsenic.
Diphenylarsinic acid: Contains two phenyl groups and an arsenic atom bonded to a hydroxyl group.
Uniqueness: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and interaction profiles compared to other organoarsenic compounds.
Propiedades
Número CAS |
88659-28-3 |
|---|---|
Fórmula molecular |
C24H19As |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
diphenyl-(2-phenylphenyl)arsane |
InChI |
InChI=1S/C24H19As/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
Clave InChI |
AAHUCDQIZHYEDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2[As](C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14393852.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)


![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)

![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)
![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)




